molecular formula C19H20FNO3 B2649720 1-(4-fluorophenyl)-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)cyclopropane-1-carboxamide CAS No. 2320383-71-7

1-(4-fluorophenyl)-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)cyclopropane-1-carboxamide

Cat. No.: B2649720
CAS No.: 2320383-71-7
M. Wt: 329.371
InChI Key: NFZVTBIHWLMSHN-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)cyclopropane-1-carboxamide is a synthetic organic compound that features a cyclopropane carboxamide core with a 4-fluorophenyl group and a tetrahydrobenzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)cyclopropane-1-carboxamide typically involves multiple steps:

    Formation of the Cyclopropane Core: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Introduction of the 4-Fluorophenyl Group: This step may involve nucleophilic aromatic substitution reactions using fluorobenzene derivatives.

    Attachment of the Tetrahydrobenzofuran Moiety: This can be done through various coupling reactions, such as Suzuki or Heck coupling, to introduce the benzofuran ring system.

    Final Amidation: The final step involves the formation of the carboxamide group, typically through the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the tetrahydrobenzofuran moiety can be oxidized to form a ketone.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)cyclopropane-1-carboxamide would depend on its specific application. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. If it targets a receptor, it may mimic or block the natural ligand, modulating the receptor’s activity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorophenyl)-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)cyclopropane-1-carboxamide: Similar structure with a chlorine atom instead of fluorine.

    1-(4-methylphenyl)-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)cyclopropane-1-carboxamide: Similar structure with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 1-(4-fluorophenyl)-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)cyclopropane-1-carboxamide can significantly influence its chemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. This makes it unique compared to its analogs with different substituents.

Properties

IUPAC Name

1-(4-fluorophenyl)-N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO3/c20-14-5-3-13(4-6-14)18(9-10-18)17(22)21-12-19(23)8-1-2-16-15(19)7-11-24-16/h3-7,11,23H,1-2,8-10,12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFZVTBIHWLMSHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CO2)C(C1)(CNC(=O)C3(CC3)C4=CC=C(C=C4)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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